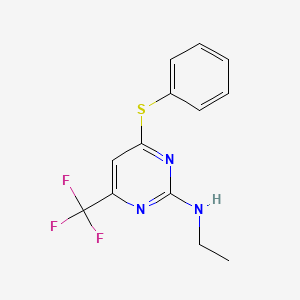![molecular formula C10H7ClF3N3OS B3128985 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline CAS No. 339010-34-3](/img/structure/B3128985.png)
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline
Overview
Description
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been found to exert a broad spectrum of biological activities, including anticancer activities . .
Mode of Action
The mode of action of thiadiazole derivatives, including this compound, involves crossing the cellular membrane and interacting with biological targets
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 4-(trifluoromethoxy)aniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiadiazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in various therapeutic applications.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with a wide range of biological activities.
Uniqueness
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline is unique due to the presence of both the thiadiazole and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential for various applications.
Properties
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3OS/c11-9-8(16-17-19-9)5-15-6-1-3-7(4-2-6)18-10(12,13)14/h1-4,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVKIBJAKXIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(SN=N2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152986 | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-34-3 | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


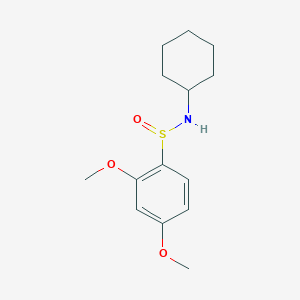
![6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B3128911.png)
![N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128914.png)
![N-[(2-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128922.png)
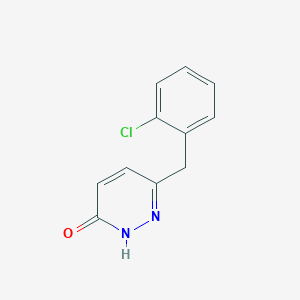

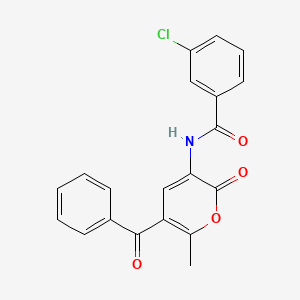
![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)
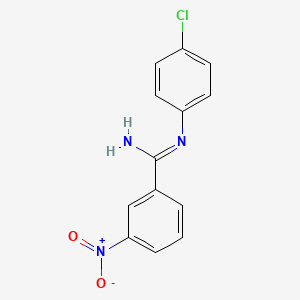
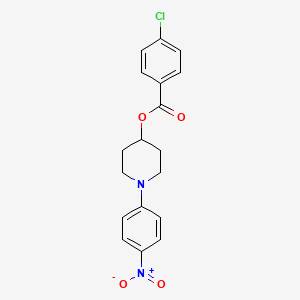
![3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile](/img/structure/B3128978.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B3128983.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)
